![molecular formula C13H7NO5 B14118235 2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid](/img/structure/B14118235.png)
2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The reaction is carried out under reflux in methanesulfonic acid (MsOH) and methanol (MeOH), yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the indole ring.
Aplicaciones Científicas De Investigación
2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-2,3-dihydro-1H-imidazo-[1,2-a]indole-6,7-dicarbonitriles: Similar in structure but with different functional groups.
N,N-Diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: Contains a sulfonamide group, offering different chemical properties.
1,2-Dihydro-6-nitro-2-oxobenz[cd]indole-5-carboxylic acid: Features a nitro group, affecting its reactivity and applications.
Uniqueness
2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid stands out due to its specific arrangement of functional groups and the resulting chemical properties. Its unique structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C13H7NO5 |
|---|---|
Peso molecular |
257.20 g/mol |
Nombre IUPAC |
2-oxo-1H-benzo[cd]indole-5,6-dicarboxylic acid |
InChI |
InChI=1S/C13H7NO5/c15-11-5-1-2-6(12(16)17)9-7(13(18)19)3-4-8(14-11)10(5)9/h1-4H,(H,14,15)(H,16,17)(H,18,19) |
Clave InChI |
DLPXYTSBPSCSBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=CC=C3C2=C1C(=O)N3)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9'-xanthene]-2,7-diamine](/img/structure/B14118154.png)
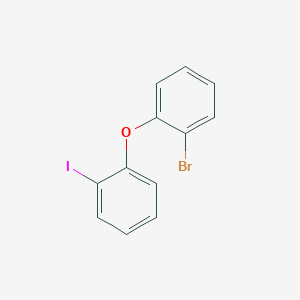
![N-(4-ethoxyphenyl)-4-(4-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B14118178.png)
![N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118181.png)

![methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118200.png)
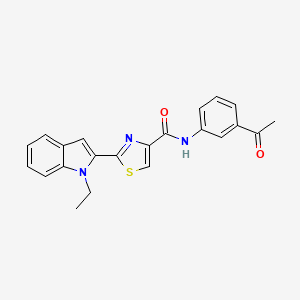

![N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118218.png)
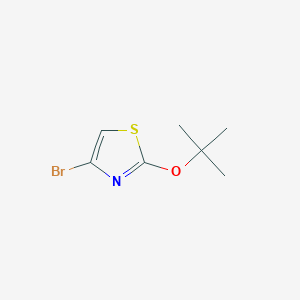
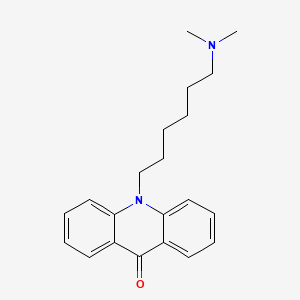
![N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(4-(ethylsulfonyl)benzamide)](/img/structure/B14118242.png)
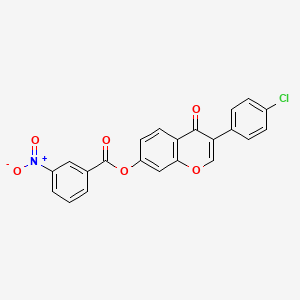
![1-Phenyl-3-[2-(phenylcarbonyl)phenyl]urea](/img/structure/B14118258.png)
